tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
Overview
Description
: The bromothiophenyl group can be introduced via a Suzuki coupling reaction. This involves the coupling of a bromothiophenylboronic acid with a suitable cyclopropyl halide.
Formation of Carbamate Group
: The final step involves the formation of the carbamate group through the reaction of the cyclopropyl bromothiophenyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods typically scale up these reactions using optimized reaction conditions to ensure high yield and purity of the final product.
Preparation Methods
The synthesis of tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate can be achieved through a multi-step synthetic route
Cyclopropyl Ring Formation
: The cyclopropyl ring can be synthesized via a cyclopropanation reaction. A common approach is to use diazo compounds and alkenes in the presence of metal catalysts such as rhodium or copper.
Chemical Reactions Analysis
Tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate undergoes various types of chemical reactions:
Oxidation
: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include chromium trioxide or potassium permanganate.
Reduction
: Reduction reactions can be used to remove specific functional groups or reduce double bonds. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution
: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the bromothiophenyl moiety are replaced. Common reagents for these reactions include sodium iodide or palladium catalysts.
The major products formed from these reactions depend on the reaction conditions and the reagents used, leading to a variety of substituted or modified compounds.
Scientific Research Applications
Tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate has a wide range of scientific research applications:
Chemistry
: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology
: The compound's biological activity makes it useful in the study of enzyme interactions and signaling pathways.
Medicine
: It is explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
: Its reactivity and stability make it useful in various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromothiophenyl group can engage in π-π interactions, while the carbamate group can form hydrogen bonds with target proteins. This compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
When comparing tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate with similar compounds:
Tert-butyl N-[(1S,2S)-rel-2-(5-chlorothiophen-2-yl)cyclopropyl]carbamate
: This compound has a chlorine atom instead of a bromine atom. The bromine atom in the original compound can lead to differences in reactivity and biological activity.
Tert-butyl N-[(1S,2S)-rel-2-(5-fluorothiophen-2-yl)cyclopropyl]carbamate
: This compound has a fluorine atom, which is smaller and more electronegative than bromine, affecting its chemical properties and interactions.
Cyclopropyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
: In this compound, the tert-butyl group is replaced with a cyclopropyl group, altering its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-8-6-7(8)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEFTEZZHQMKFR-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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